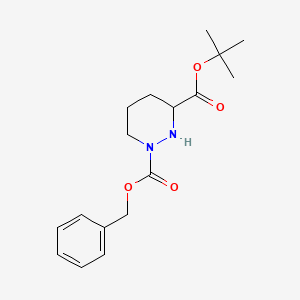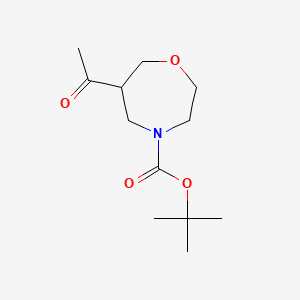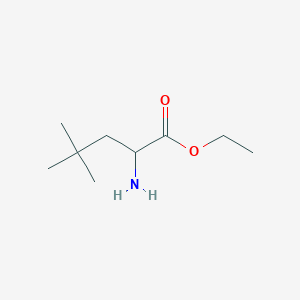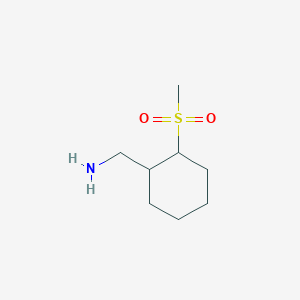
1-(2-Bromo-1-ethoxyethyl)-3-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-ethoxyethyl)-3-chlorobenzene is an organic compound that features a benzene ring substituted with a bromoethoxyethyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-ethoxyethyl)-3-chlorobenzene typically involves the reaction of 3-chlorobenzene with 2-bromoethanol in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the ethoxy group, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-ethoxyethyl)-3-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromo group can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted benzene derivatives.
Scientific Research Applications
1-(2-Bromo-1-ethoxyethyl)-3-chlorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-ethoxyethyl)-3-chlorobenzene involves its interaction with various molecular targets. The bromo and chloro substituents can participate in electrophilic and nucleophilic interactions, respectively, affecting the compound’s reactivity and binding affinity. The ethoxyethyl group can influence the compound’s solubility and membrane permeability, impacting its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromo-1-methoxyethyl)-3-chlorobenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-Bromo-1-ethoxyethyl)-4-chlorobenzene: Similar structure but with the chlorine atom in the para position.
1-(2-Bromo-1-ethoxyethyl)-3-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
1-(2-Bromo-1-ethoxyethyl)-3-chlorobenzene is unique due to the specific combination of bromo, ethoxyethyl, and chloro substituents, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C10H12BrClO |
|---|---|
Molecular Weight |
263.56 g/mol |
IUPAC Name |
1-(2-bromo-1-ethoxyethyl)-3-chlorobenzene |
InChI |
InChI=1S/C10H12BrClO/c1-2-13-10(7-11)8-4-3-5-9(12)6-8/h3-6,10H,2,7H2,1H3 |
InChI Key |
TWDWTHHNEIGFRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CBr)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate](/img/structure/B13637409.png)
amino}methyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13637424.png)

![(R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol](/img/structure/B13637439.png)



![(4-Nitrophenyl)methyl 3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride](/img/structure/B13637458.png)
